4-Chloro vs. 4-Fluoro Analog Properties
The 4-chloro substituent on the phenyl ring of 3-(4-chlorophenyl)cyclopentanone provides a distinct physicochemical profile compared to its 4-fluoro analog, which is critical for optimizing ADME properties. Specifically, the target compound has a molecular weight of 194.66 g/mol and a predicted ACD/LogP of 2.50, which correlates with a predicted aqueous solubility and blood-brain barrier permeability . In contrast, 3-(4-fluorophenyl)cyclopentanone has a lower molecular weight of 178.20 g/mol and, while specific logP data varies, the fluorine atom generally increases hydrophilicity relative to chlorine, leading to a different pharmacokinetic and pharmacodynamic profile . These differences in lipophilicity directly impact passive membrane permeability and non-specific binding, making the chloro analog more suitable for targets with hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 194.66 g/mol; Predicted ACD/LogP: 2.50 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)cyclopentanone: Molecular Weight: 178.20 g/mol; LogP: Not directly comparable but fluorine substitution generally decreases logP vs. chlorine. |
| Quantified Difference | Molecular weight difference: +16.46 g/mol; Lipophilicity difference: Chlorine increases LogP compared to fluorine. |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform (PhysChem Module) version 14.00 . |
Why This Matters
Selection of the correct halogen substituent is fundamental for achieving the desired balance between potency, permeability, and metabolic clearance, directly impacting the success of lead optimization campaigns.
